(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)19-10-8-18(9-11-19)23-21(25)17(15-22)14-16-6-12-20(26-3)13-7-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESLIHZAMZKFN-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(diethylamino)benzaldehyde and 4-methoxybenzaldehyde.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-(diethylamino)benzaldehyde and 4-methoxybenzaldehyde in the presence of a base such as piperidine. This reaction forms the intermediate compound, (2E)-3-(4-methoxyphenyl)-2-(4-(diethylamino)phenyl)prop-2-enal.
Cyano Group Introduction: The intermediate is then reacted with a cyanating agent, such as malononitrile, under basic conditions to introduce the cyano group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The diethylamino and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their properties:
Key Structural Insights:
- Aromatic Substituents: Methoxy groups improve solubility via polarity, while diethylamino groups introduce basicity, which may influence pharmacokinetics . Trifluoromethyl and chloro groups enhance lipophilicity, correlating with improved antimicrobial potency but variable cytotoxicity .
- Heterocyclic Modifications: Incorporation of tetrahydrobenzothiophene (e.g., compound 25b) introduces planar rigidity, which may affect binding to flat enzymatic pockets but reduce solubility .
Antimicrobial Efficacy
- Dichlorophenyl Analogs: Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide exhibit submicromolar activity against Staphylococcus aureus and MRSA, outperforming ampicillin and rifampicin . The dichloro substituent likely enhances hydrophobic interactions with bacterial membranes .
- Trifluoromethyl Derivatives: Analogs with 4-CF₃ groups (e.g., compound 2i) show balanced activity against Gram-positive bacteria (MIC: 0.15–5.57 µM) and mycobacteria, but cytotoxicity varies depending on the substituent’s position .
- Target Compound’s Potential: While direct data is lacking, the diethylamino group in the target compound may confer unique interactions with bacterial efflux pumps or eukaryotic cell receptors, warranting further study .
Cytotoxicity and Selectivity
- 3,4-Dichlorocinnamanilides: Demonstrated low cytotoxicity to mammalian cells (e.g., porcine macrophages) at antimicrobial concentrations, suggesting a favorable therapeutic index .
- Trifluoromethylphenyl Enamides: Compounds like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide show selective toxicity to cancer cells, possibly due to ROS generation .
Biological Activity
(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide, also known by its CAS number 469870-52-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O2. The structure features a cyano group, a methoxyphenyl moiety, and a diethylamino group, which contribute to its chemical reactivity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related phenylacrylamide derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Apoptosis Induction : Compounds similar to this compound have been reported to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : These compounds can also induce cell cycle arrest at the G1/S or G2/M checkpoints, leading to inhibited cell division.
Anti-inflammatory Activity
In vitro and in vivo studies have demonstrated that this compound exhibits anti-inflammatory effects.
- In Vitro Studies :
- The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures when stimulated with lipopolysaccharides (LPS).
- In Vivo Studies :
- In animal models of inflammation, such as the carrageenan-induced paw edema model, treatment with this compound significantly reduced edema formation, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Anti-inflammatory | Reduces cytokine production; edema reduction | |
| Cytotoxicity | Non-cytotoxic at therapeutic doses |
Case Studies
-
Case Study on Anticancer Activity :
In a study evaluating the anticancer potential of phenylacrylamide derivatives, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 µM. -
Case Study on Anti-inflammatory Effects :
In an experimental model using CFA-induced paw edema in rats, administration of this compound resulted in a marked decrease in paw swelling compared to control groups. This effect was comparable to that observed with standard anti-inflammatory drugs like dexamethasone.
Q & A
Q. What are the critical considerations for optimizing the synthesis of (2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide?
The synthesis requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C to avoid side reactions like premature cyclization or decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of aromatic intermediates .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to promote condensation between the cyanoacetamide and aldehyde precursors .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomeric impurities .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >95% purity .
- NMR : and NMR identify key functional groups (e.g., cyano at ~110 ppm, methoxy at ~55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 377.16 (calculated for C₂₄H₂₄N₃O₂) .
Q. How do the electron-withdrawing cyano and electron-donating methoxy groups influence reactivity?
- The cyano group stabilizes the enamide via conjugation, reducing susceptibility to nucleophilic attack .
- The methoxy group enhances solubility in polar solvents and directs electrophilic substitution to the para position of its phenyl ring .
Advanced Research Questions
Q. How can crystallography resolve contradictions in reported biological activity data?
Single-crystal X-ray diffraction (performed with SHELX-97 ) reveals conformational flexibility:
Q. What strategies mitigate data discrepancies in structure-activity relationship (SAR) studies?
- Dynamic NMR : Monitor rotamer populations of the diethylamino group at 298–323 K to correlate flexibility with bioactivity .
- Docking Simulations : Use AutoDock Vina with PDB 3QKK (kinase domain) to predict binding modes, accounting for crystallographic torsional angles .
- In vitro Validation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
Q. How can reaction intermediates inform scalable synthesis protocols?
Key intermediates include:
- N-(4-diethylaminophenyl)-2-cyanoacetamide : Synthesized via nucleophilic substitution (K₂CO₃, DMF, 12 h) .
- 4-Methoxycinnamaldehyde : Prepared by Claisen-Schmidt condensation (NaOH/EtOH, 50°C) .
| Intermediate | Yield | Purity |
|---|---|---|
| N-(4-diethylaminophenyl)-2-cyanoacetamide | 78% | 92% (HPLC) |
| 4-Methoxycinnamaldehyde | 85% | 89% (GC) |
Methodological Guidance
Q. What computational tools are recommended for modeling this compound’s electronic properties?
Q. How to address low yields in the final condensation step?
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 45 min (80°C, 300 W) while improving yield to 82% .
- Additives : Use 4Å molecular sieves to scavenge water, shifting equilibrium toward product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
